What is Hexadecanal-d5 and its chemical properties
What is Hexadecanal-d5 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Hexadecanal-d5, a deuterated analog of the naturally occurring long-chain fatty aldehyde, hexadecanal. This guide details its chemical properties, its critical role as an internal standard in quantitative analysis, and its application in studying the sphingolipid metabolic pathway.
Core Chemical Properties of Hexadecanal-d5
Hexadecanal-d5 is a synthetic, stable isotope-labeled version of hexadecanal, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool for mass spectrometry-based quantification, as it is chemically identical to the endogenous analyte but can be distinguished by its higher mass.
| Property | Value |
| Chemical Name | Hexadecanal-15,15,16,16,16-d5 |
| Synonyms | Palmitaldehyde-d5, 1-Hexadecanal-d5, C16 Aldehyde-d5 |
| CAS Number | 2703602-66-6 |
| Molecular Formula | C₁₆H₂₇D₅O |
| Molecular Weight | 245.49 g/mol |
| Purity | Typically ≥98% isotopic purity (d₅) |
| Physical State | Solid |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. |
| Storage | Store at -20°C for long-term stability. |
Role in Sphingolipid Metabolism
Hexadecanal is a key product of the enzymatic cleavage of sphingosine-1-phosphate (S1P) by S1P lyase. This reaction is a critical step in the catabolism of sphingolipids, a class of lipids that play crucial roles in cell signaling, proliferation, and apoptosis. The quantification of hexadecanal can, therefore, provide insights into the activity of S1P lyase and the overall flux of the sphingolipid metabolic pathway.
Experimental Protocols
The primary application of Hexadecanal-d5 is as an internal standard for the accurate and precise quantification of endogenous hexadecanal in biological samples using mass spectrometry, typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).
General Workflow for Quantification
Detailed Methodologies
1. Sample Preparation and Lipid Extraction
This protocol is a general guideline and may require optimization based on the specific biological matrix.
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Materials:
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Biological sample (e.g., 100 µL plasma or 1x10⁶ cells)
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Hexadecanal-d5 internal standard solution (e.g., 1 µg/mL in methanol)
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Chloroform
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Methanol
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0.9% NaCl solution
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Glass centrifuge tubes
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Procedure:
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To the biological sample in a glass centrifuge tube, add a known amount of Hexadecanal-d5 internal standard (e.g., 10 µL of a 1 µg/mL solution).
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Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
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Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
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Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
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Centrifuge at 2000 x g for 10 minutes to separate the phases.
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Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
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Dry the lipid extract under a gentle stream of nitrogen.
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2. Derivatization for GC-MS Analysis
Fatty aldehydes often require derivatization to improve their volatility and ionization efficiency for GC-MS analysis. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
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Materials:
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Dried lipid extract
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PFBHA solution (e.g., 10 mg/mL in pyridine)
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Hexane
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Saturated NaCl solution
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Procedure:
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To the dried lipid extract, add 50 µL of the PFBHA solution.
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Incubate the mixture at 60°C for 30 minutes.
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After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
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Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
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Transfer the upper hexane layer containing the derivatized aldehydes to a new vial for GC-MS analysis.
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3. GC-MS Instrumental Analysis
The following are typical starting parameters that should be optimized for the specific instrument and application.
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Gas Chromatograph:
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Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
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Inlet Temperature: 250°C
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Injection Volume: 1 µL (splitless)
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Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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Mass Spectrometer:
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Acquisition Mode: Selected Ion Monitoring (SIM)
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Ions to Monitor:
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Hexadecanal derivative: Monitor characteristic fragment ions.
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Hexadecanal-d5 derivative: Monitor the corresponding fragment ions with a +5 m/z shift.
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4. Quantification
Quantification is based on the ratio of the peak area of the endogenous hexadecanal derivative to the peak area of the Hexadecanal-d5 derivative. A calibration curve should be prepared using known concentrations of unlabeled hexadecanal and a fixed concentration of Hexadecanal-d5 to determine the concentration in unknown samples.
This technical guide provides a foundational understanding of Hexadecanal-d5 and its application in quantitative research. For specific applications, further optimization of the described protocols is recommended to achieve the best results.
